BMAA - 15920-93-1

BMAA

Catalog Number: EVT-298839
CAS Number: 15920-93-1
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β-N-Methylamino-L-alanine (BMAA) is a non-protein amino acid produced by a wide range of cyanobacteria. [] Cyanobacteria are cosmopolitan organisms found in various environments, including terrestrial, freshwater, brackish, and marine habitats. [] BMAA is considered a neurotoxin and has been implicated as a potential environmental factor in neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinsonism-dementia complex (ALS/PDC). [, , ]

2,4-Diaminobutyric acid (DAB)

Compound Description: 2,4-Diaminobutyric acid (DAB) is a non-protein amino acid and an isomer of BMAA. It is also produced by cyanobacteria and has been detected in various organisms, including shellfish. [] While DAB itself is not considered a neurotoxin, its presence alongside BMAA in biological samples raises questions about its potential role in BMAA toxicity. []

Relevance: DAB's structural similarity to BMAA, being an isomer, poses significant analytical challenges in accurately detecting and quantifying BMAA in biological samples. [] This similarity necessitates meticulous method development and validation for differentiating these compounds, especially considering their co-occurrence in cyanobacteria and potential bioaccumulation through the food chain. []

N-methyl-D-aspartic acid (NMDA)

Compound Description: N-methyl-D-aspartic acid (NMDA) is an agonist of the NMDA receptor, a glutamate receptor subtype crucial for learning and memory. [] Excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. [, ]

Relevance: BMAA has been shown to act as an agonist at NMDA receptors, contributing to its neurotoxic effects. [, ] This shared mechanism of action highlights the potential for BMAA to induce neuronal damage through excitotoxicity similar to NMDA, although with lower potency. []

Glutamate

Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a vital role in learning, memory, and neuronal plasticity. [, ] Dysregulation of glutamate signaling, particularly excessive activation of glutamate receptors, contributes to neuronal damage in various neurological disorders. [, ]

Relevance: BMAA's neurotoxicity is partly attributed to its interaction with glutamate receptors, particularly NMDA and AMPA/kainate receptors. [, , ] The carbamate adducts of BMAA, formed through its reaction with bicarbonate, exhibit structural similarities to glutamate, potentially enabling them to bind to and modulate glutamate receptors. []

L-Serine

Compound Description: L-serine is a proteinogenic amino acid involved in various metabolic processes, including protein synthesis, neurotransmission, and synthesis of other amino acids. [] Recent research suggests a potential therapeutic role for L-serine in mitigating L-BMAA-induced neurotoxicity. []

Relevance: L-serine has demonstrated the ability to reduce the erroneous incorporation of L-BMAA into proteins, a process hypothesized to contribute to neurodegeneration. [] This protective effect suggests a potential therapeutic avenue for mitigating BMAA-induced neuronal damage, highlighting the importance of understanding the interplay between these two amino acids. []

β-N-oxalylamino-L-alanine (BOAA)

Compound Description: β-N-oxalylamino-L-alanine (BOAA) is a non-protein amino acid found in the grass pea (Lathyrus sativus). [, ] Consumption of BOAA-rich grass pea is associated with lathyrism, a neurodegenerative disease characterized by spastic paralysis. [, ]

Cycasin

Compound Description: Cycasin is a toxic glycoside found in cycad seeds, the same plant source as BMAA. [] It is metabolized into methylazoxymethanol (MAM), a potent carcinogen and neurotoxin. []

Relevance: Cycasin co-occurs with BMAA in cycad seeds, implying potential synergistic effects in contributing to neurodegenerative diseases like ALS/PDC in populations consuming cycad products. [] This co-occurrence complicates the attribution of specific toxic effects to BMAA alone and necessitates further research into the combined impact of these cycad-derived toxins.

Source

BMAA is synthesized by several species of cyanobacteria and some marine diatoms. It is often found in freshwater and marine environments, where it can be bioaccumulated through trophic levels in aquatic ecosystems. Studies have shown that BMAA can be detected in various organisms, including fish and shellfish, which can pose risks to human consumers .

Classification

Beta-N-Methylamino-L-Alanine is classified as a non-protein amino acid. It is structurally related to other amino acids but does not participate in protein synthesis in the same manner as standard amino acids. Its misincorporation into proteins can lead to functional abnormalities and aggregation, contributing to neurodegenerative conditions .

Synthesis Analysis

Methods

BMAA can be synthesized through biological processes involving cyanobacteria, which produce the compound via metabolic pathways. Laboratory synthesis of BMAA typically involves the use of specific precursors under controlled conditions to yield the desired compound.

Technical Details

Recent studies have utilized liquid chromatography-mass spectrometry (LC-MS) techniques to analyze BMAA production in various algal species. These methods allow for the detection of BMAA and its isomers with high sensitivity, providing insights into its biosynthesis and environmental distribution .

Molecular Structure Analysis

Structure

The molecular formula of Beta-N-Methylamino-L-Alanine is C4H10N2O2. Its structure includes a methyl group attached to the nitrogen atom of the amino group, distinguishing it from standard amino acids.

Data

BMAA exists in multiple stereoisomeric forms, with the L-form being biologically relevant. The compound's structural characteristics contribute to its ability to misincorporate into proteins during translation, potentially leading to neurotoxic effects .

Chemical Reactions Analysis

Reactions

Technical Details

Research indicates that BMAA can be activated by alanyl-tRNA synthetase but does not undergo the same proofreading mechanisms as standard amino acids, allowing it to escape degradation and accumulate within proteins .

Mechanism of Action

Process

The mechanism by which Beta-N-Methylamino-L-Alanine exerts its effects involves its incorporation into proteins, leading to misfolding and aggregation. This misincorporation disrupts normal protein function and can trigger cellular stress responses.

Data

Studies have shown that BMAA competes with serine for incorporation into proteins, which may lead to significant functional impairments over time. The compound's ability to inhibit aminoacyl-tRNA synthetase activities further complicates its impact on protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

BMAA is a white crystalline solid at room temperature with a melting point around 200 °C. It is soluble in water due to its polar nature.

Chemical Properties

The compound exhibits basic properties typical of amino acids and can participate in various chemical reactions such as esterification and amidation. Its stability under physiological conditions is a concern due to its potential for incorporation into proteins .

Applications

Scientific Uses

Beta-N-Methylamino-L-Alanine is primarily studied within the fields of neurobiology and toxicology due to its association with neurodegenerative diseases. Research efforts focus on understanding its biosynthesis, mechanisms of action, and potential impacts on human health.

Additionally, BMAA serves as a model compound for studying non-proteinogenic amino acids' roles in biological systems and their implications for protein synthesis fidelity .

Historical Context and Discovery of BMAA

Early Identification in Cycadaceae and Guam Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex Case Studies

The neurotoxin beta-N-Methylamino-L-alanine (BMAA) was first isolated in 1967 from seeds of Cycas micronesica (Cycadaceae) by Vega and Bell during investigations into the etiology of amyotrophic lateral sclerosis/parkinsonism-dementia complex (Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex), a neurodegenerative disease with extraordinarily high incidence among the Indigenous Chamorro people of Guam [1] [10]. Epidemiological studies conducted in the 1950s revealed that Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex prevalence on Guam was 50–100 times higher than global rates, affecting approximately 200 per 100,000 inhabitants [1] [5]. This disease complex presented as a spectrum of neurological impairments: amyotrophic lateral sclerosis-like paralysis, parkinsonian tremors, and dementia phenotypes often co-occurring within communities and even individual patients [10].

Initial research focused on traditional Chamorro dietary practices, notably the consumption of flour derived from cycad seeds. The seeds' fleshy sarcotesta contains high concentrations of BMAA, identified as a potential neurotoxic agent through chick bioassays that induced convulsions and neuronal damage [5]. Intriguingly, historical disease incidence declined precipitously after the 1960s, paralleling westernization of Guam and reduced reliance on traditional cycad-based foods – providing compelling circumstantial evidence for an environmental trigger [10]. Neuropathological examinations of postmortem brain tissues from Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex patients revealed characteristic neuronal loss, tau protein neurofibrillary tangles, and β-amyloid plaques similar to Alzheimer's disease, distinguishing it from purely genetic neurodegenerations [10].

Table 1: Key Epidemiological Features of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex in Guam

CharacteristicObservationSignificance
Peak incidence period1940s-1960sCoincided with traditional Chamorro lifestyle
Prevalence at peak50-100× global ALS ratesIndicated extraordinary environmental factor
Clinical phenotypesALS-like motor neuron disease, parkinsonism, dementiaSpectrum suggested common neurotoxic mechanism
Neuropathology hallmarkTau tangles + β-amyloid plaquesOverlap with Alzheimer's disease features
Post-1960s trendSharp decline to 7/100,000Implicated changing environmental exposures

Linkage to Cyanobacterial Symbionts in Coralloid Roots

A pivotal paradigm shift occurred in the early 2000s when researchers discovered that BMAA in cycad seeds originated not from the plant itself, but from cyanobacterial symbionts residing in specialized coralloid roots [1] [9]. These aerial roots extend above ground, creating a microhabitat for photosynthetic microorganisms. Molecular analyses identified filamentous nitrogen-fixing cyanobacteria, primarily Nostoc species, inhabiting mucilaginous zones within the coralloid root cortex [1].

Biochemical studies demonstrated that cultured Nostoc isolates produced orders of magnitude more BMAA than detected in cycad tissues, establishing cyanobacteria as the primary producers [1] [9]. This symbiotic relationship explained BMAA's presence throughout cycad organs: cyanobacterial BMAA is translocated via xylem transport to reproductive tissues, concentrating in developing seeds [9]. Crucially, the toxin exists in two distinct pools within cycad tissues:

  • Free BMAA: Metabolically active but low-concentration form
  • Protein-bound BMAA: Conjugated to plant proteins at concentrations 60–100× higher than free fractions, creating a reservoir for chronic exposure [1] [5]

This discovery transformed understanding of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex etiology, revealing a complex exposure pathway:

  • Cyanobacteria synthesize BMAA in coralloid roots
  • BMAA translocates and bioaccumulates in cycad seeds
  • Traditional washing of cycad flour reduces free BMAA but retains protein-bound toxin
  • Bound BMAA is liberated during digestion, enabling systemic absorption [1] [10]

Table 2: BMAA Distribution in Cycas micronesica and Symbionts

Sample SourceFree BMAA (µg/g)Protein-Bound BMAA (µg/g)Analytical Method
Nostoc symbiont cultures350–650Not detectedLC-MS/MS (AQC derivatization)
Cycad seed sarcotesta2.4–9.1156–886HPLC/FLD (AQC derivatization)
Processed cycad flour0.8–3.467–342LC-MS/MS (underivatized)

Emergence of beta-N-Methylamino-L-alanine as a Global Environmental Neurotoxin

While Guam served as the initial sentinel site, BMAA's significance expanded with the revelation that cyanobacteria – ubiquitous in aquatic and terrestrial ecosystems worldwide – produce this neurotoxin. Cox et al. (2005) demonstrated that 95% of tested cyanobacterial genera (representing diverse habitats) synthesized BMAA, including free-living Microcystis, Planktothrix, and Nostoc species [2] [5]. This finding transformed BMAA from an exotic toxicant to a potential global health concern, particularly given the increasing frequency of cyanobacterial blooms fueled by eutrophication and climate change [4] [5].

Critical evidence supporting widespread human exposure emerged from neuropathological studies:

  • BMAA was detected in brain tissues of Canadian Alzheimer's disease patients (mean: 95–214 µg/g) and North American amyotrophic lateral sclerosis patients (268 µg/g)
  • Controls without neurodegeneration showed negligible BMAA (41 µg/g)
  • Huntington's disease patients (genetic neurodegeneration) exhibited minimal BMAA (11 µg/g), excluding secondary accumulation from neuronal degeneration [3] [5]

BMAA enters human food webs through two principal pathways:

  • Direct contamination: Cyanobacterial blooms in drinking water reservoirs and recreational waters release BMAA into aquatic systems [2]
  • Biomagnification: Bioaccumulation through trophic levels was demonstrated in Guam's ecosystem, where flying foxes (Pteropus mariannus) feeding on cycad seeds accumulated BMAA up to 3,556 µg/g in skin tissue – approximately 10,000× environmental concentrations [4] [5]. Global studies confirmed analogous biomagnification in Baltic Sea food webs, where zooplankton → mollusks → fish → apex predators progressively concentrate BMAA [2] [5]

Table 3: Global Detection of BMAA in Environmental and Biological Samples

Sample TypeLocationBMAA ConcentrationKey Implications
Cyanobacterial bloomsBaltic Sea, Sweden0.01–6.7 µg/g DWUbiquitous production in eutrophic waters
Shark finsFlorida, USA144–1836 ng/mgHigh trophic accumulation in marine ecosystems
Aquatic birdsSouth Carolina, USA19–137 µg/gTerrestrial-aquatic transfer
Human brain (Neurodegenerative)North America95–627 µg/gDirect association with disease pathology
Human brain (Controls)North America<50 µg/gBackground exposure insignificant

The ecological relevance of BMAA production was further elucidated through studies of nitrogen-regulated biosynthesis. Nitrogen-fixing cyanobacteria significantly increase BMAA production under nitrogen-limited conditions, suggesting a possible role in nitrogen storage or stress response [1] [9]. Proteomic analyses of Nostoc PCC 7120 revealed that BMAA exposure severely disrupts cyanobacterial metabolism, downregulating nitrogenase subunits (NifD, NifK) by >80% and impairing photosynthetic complexes – indicating BMAA may function as an allelopathic agent during cyanobacterial competition [9]. This finding positions BMAA not merely as a human neurotoxin, but as a molecule with fundamental ecological functions in microbial communities.

Methodological advances resolved early controversies regarding BMAA detection. Initial failures to replicate BMAA findings stemmed from inadequate hydrolysis of protein-bound fractions and insufficiently specific analytical methods. The adoption of AOAC-approved protocols based on ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate-derivatized samples now permits unambiguous differentiation of BMAA from structural isomers like 2,4-diaminobutyric acid and N-(2-aminoethyl)glycine [2] [5]. Rigorous application of these methods confirms BMAA's presence across diverse ecosystems, cementing its status as a globally distributed environmental neurotoxin with profound implications for neurodegenerative disease etiology.

Properties

CAS Number

15920-93-1

Product Name

beta-N-Methylamino-L-alanine

IUPAC Name

(2S)-2-amino-3-(methylamino)propanoic acid

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1

InChI Key

UJVHVMNGOZXSOZ-VKHMYHEASA-N

SMILES

CNCC(C(=O)O)N

Synonyms

2-amino-3(methylamino)propionic acid
alpha-amino-beta-methylaminopropionate
beta-methylamino-L-alanine
beta-N-methylamino-L-alanine
L-BMAA

Canonical SMILES

CNCC(C(=O)O)N

Isomeric SMILES

CNC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.